REACTION_CXSMILES
|
FC(F)(F)C1[N:8]2N=CC=[C:7]2[N:6]=[C:5]([C:12]2[CH:17]=[CH:16]C(C(F)(F)F)=[CH:14][CH:13]=2)C=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[C:17]([C:12]1[CH:13]=[CH:14][C:7]([NH2:8])=[N:6][CH:5]=1)#[CH:16] |f:1.2|
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NC=2N1N=CC2)C2=CC=C(C=C2)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a brown residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography with dichloromethane and ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |